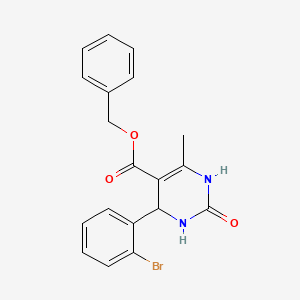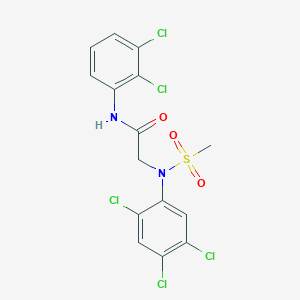![molecular formula C48H30N2S2 B5108266 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline](/img/structure/B5108266.png)
2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline, also known as TQ, is a quinoxaline-based compound that has gained significant attention in the scientific community due to its potential applications in cancer research. TQ has been found to exhibit potent anticancer properties that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline is not fully understood. However, it has been proposed that 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline exerts its anticancer effects through multiple pathways, including the inhibition of topoisomerase II, induction of oxidative stress, and modulation of cell signaling pathways. 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has also been found to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects:
2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has been found to exhibit both biochemical and physiological effects. Biochemically, 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to apoptosis in cancer cells. Physiologically, 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to tumors. Additionally, 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has been found to modulate the immune system, leading to enhanced immune responses against cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline in lab experiments is its potent anticancer properties, which make it a promising candidate for cancer research. Additionally, 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has been found to sensitize cancer cells to chemotherapy drugs and radiation therapy, making it a potential adjuvant therapy for cancer treatment. However, one of the limitations of using 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline. Firstly, the mechanism of action of 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline needs to be further elucidated to better understand its anticancer properties. Secondly, more studies need to be conducted to determine the optimal dosage and administration of 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline for cancer treatment. Thirdly, the potential side effects of 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline need to be investigated to ensure its safety for clinical use. Lastly, 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline could be explored for its potential applications in other diseases, such as inflammation and autoimmune disorders.
Conclusion:
In conclusion, 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline is a promising compound for cancer research due to its potent anticancer properties. Its mechanism of action is not fully understood, but it has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy drugs and radiation therapy. 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has also been found to exhibit biochemical and physiological effects, such as inducing DNA damage and inhibiting angiogenesis. While there are some limitations to using 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline in lab experiments, there are several future directions for research that could lead to its clinical use in cancer treatment and other diseases.
Synthesis Methods
The synthesis of 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline can be achieved through a multi-step process that involves the reaction of 2,3-dichloroquinoxaline with 4-phenylthiophenylacetylene in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-ethynylphenylboronic acid in the presence of a copper catalyst to yield 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline. This method has been optimized and yields 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline in high purity and yield.
Scientific Research Applications
2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has been extensively studied for its anticancer properties. It has been found to exhibit cytotoxic effects on a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has also been found to induce apoptosis and inhibit tumor growth in animal models. Furthermore, 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has been shown to sensitize cancer cells to chemotherapy drugs and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
properties
IUPAC Name |
2,3-bis[3-[2-(4-phenylsulfanylphenyl)ethynyl]phenyl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30N2S2/c1-3-15-41(16-4-1)51-43-29-25-35(26-30-43)21-23-37-11-9-13-39(33-37)47-48(50-46-20-8-7-19-45(46)49-47)40-14-10-12-38(34-40)24-22-36-27-31-44(32-28-36)52-42-17-5-2-6-18-42/h1-20,25-34H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVUFXLYTLXGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C#CC3=CC(=CC=C3)C4=NC5=CC=CC=C5N=C4C6=CC=CC(=C6)C#CC7=CC=C(C=C7)SC8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3-dichlorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5108186.png)
![ethyl 5-{[(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5108200.png)
![11-(2-hydroxy-3-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5108202.png)
![5-amino-3-{1-cyano-2-[2-(4-nitrophenyl)-1H-pyrrol-1-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5108211.png)
![1-(3-chlorophenyl)-4-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5108219.png)

![2-(2-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5108246.png)
![N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5108253.png)
![4-(2-methoxyethoxy)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5108260.png)

![diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate](/img/structure/B5108287.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5108295.png)
![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5108304.png)
![5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid](/img/structure/B5108310.png)